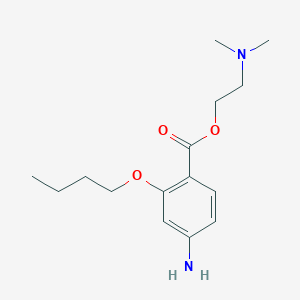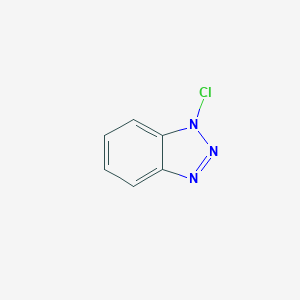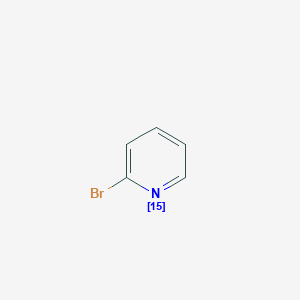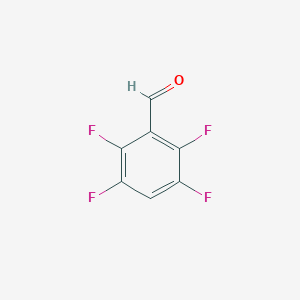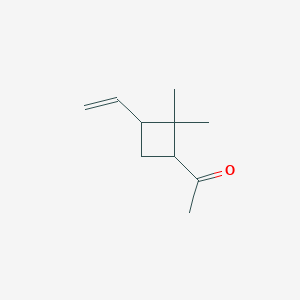
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone, also known as VE, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. VE is a cyclic ketone that is derived from cyclobutane, an organic compound commonly used in the synthesis of other chemicals. In
作用机制
The mechanism of action of 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the inflammatory response. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound may also inhibit the activity of other enzymes involved in the inflammatory response, such as lipoxygenase and nitric oxide synthase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, as well as reduce pain and swelling in animal models of inflammation. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
未来方向
There are several future directions for research involving 1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone. One area of research is the development of new drugs based on the structure of this compound. This compound may also be used as a starting material for the synthesis of other compounds with unique properties. Another area of research is the investigation of the mechanism of action of this compound, which may help to elucidate its anti-inflammatory and analgesic effects. Finally, future research may focus on improving the synthesis method of this compound to make it more efficient and cost-effective.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various fields of scientific research. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs, and its relative ease of synthesis makes it a useful building block for the synthesis of other compounds. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in different areas of research.
合成方法
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone can be synthesized through a multistep process involving the reaction of cyclobutane with various reagents such as sodium hydride, iodine, and acetic anhydride. The resulting product is then subjected to a series of reactions involving the addition of ethylene, followed by oxidation and dehydration to yield this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
1-(3-Ethenyl-2,2-dimethylcyclobutyl)ethanone has shown potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In organic synthesis, this compound can be used as a building block for the synthesis of other compounds with unique properties. In materials science, this compound can be used as a precursor for the synthesis of polymers and other materials with desirable properties.
属性
CAS 编号 |
109682-70-4 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
1-(3-ethenyl-2,2-dimethylcyclobutyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-5-8-6-9(7(2)11)10(8,3)4/h5,8-9H,1,6H2,2-4H3 |
InChI 键 |
SKYLYSZZCCZWHV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(C1(C)C)C=C |
规范 SMILES |
CC(=O)C1CC(C1(C)C)C=C |
同义词 |
Ethanone, 1-(3-ethenyl-2,2-dimethylcyclobutyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)

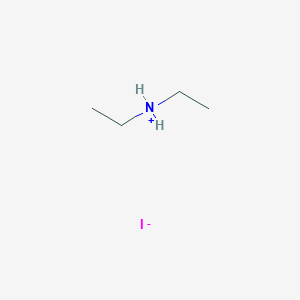
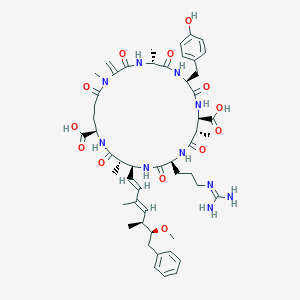

![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)

